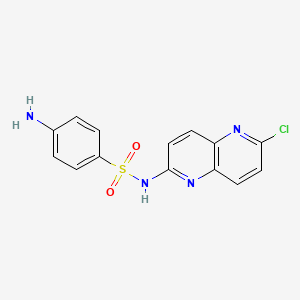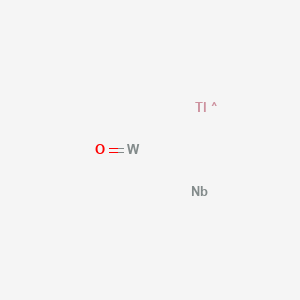![molecular formula C18H16N2O3 B14639903 4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)- CAS No. 52589-77-2](/img/structure/B14639903.png)
4(3H)-Quinazolinone, 2-[(acetyloxy)methyl]-3-(2-methylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4-Oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl acetate is a chemical compound belonging to the quinazolinone family Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzamide with o-tolualdehyde in the presence of an acid catalyst to form the quinazolinone core. This intermediate is then acetylated using acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, can improve the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(4-Oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazolinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl acetate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones, which can exhibit different biological activities depending on the nature of the substituents introduced .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex quinazolinone derivatives.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for further biological studies.
Mechanism of Action
The mechanism of action of (4-Oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl acetate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as anticonvulsant and antimalarial activities .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds such as 2-methyl-3-(o-tolyl)-4(3H)-quinazolinone share structural similarities with (4-Oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl acetate.
Tetracyclic Quinoline Derivatives: These compounds also exhibit similar biological activities and are studied for their potential therapeutic applications.
Uniqueness
What sets (4-Oxo-3-(o-tolyl)-3,4-dihydroquinazolin-2-yl)methyl acetate apart is its specific substitution pattern and the presence of the methyl acetate group.
Properties
CAS No. |
52589-77-2 |
|---|---|
Molecular Formula |
C18H16N2O3 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
[3-(2-methylphenyl)-4-oxoquinazolin-2-yl]methyl acetate |
InChI |
InChI=1S/C18H16N2O3/c1-12-7-3-6-10-16(12)20-17(11-23-13(2)21)19-15-9-5-4-8-14(15)18(20)22/h3-10H,11H2,1-2H3 |
InChI Key |
WEOHSYXMUZOVHY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)COC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(Propan-2-yl)-3-[(prop-2-en-1-yl)oxy]pyrazin-2-amine](/img/structure/B14639822.png)
![1-Methyl-3-[(E)-(4-methyl-1,3-thiazol-2-yl)diazenyl]-2-phenyl-1H-indole](/img/structure/B14639823.png)

![3-[(2,2-Diethoxyethyl)sulfanyl]oxolan-2-OL](/img/structure/B14639835.png)


![1,2,3,4,5,6,7-Heptaphenyl-7-borabicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14639858.png)



![Benzene, 1-[(2-chloro-2-propenyl)thio]-4-methyl-](/img/structure/B14639880.png)



